N-(2-aminocyclopropyl)propane-2-sulfonamide
Description
Properties
Molecular Formula |
C6H14N2O2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
N-(2-aminocyclopropyl)propane-2-sulfonamide |
InChI |
InChI=1S/C6H14N2O2S/c1-4(2)11(9,10)8-6-3-5(6)7/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
XGEPUVMHIVVTTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)NC1CC1N |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation and Sulfonamide Formation
Starting Materials : Cyclopropanation reactions often begin with cyclopropane substrates. The introduction of an amino group can be achieved through various cyclopropanation methods, followed by the formation of a sulfonamide group.
-
- Step 1 : Cyclopropanation of an appropriate precursor to form a cyclopropane derivative.
- Step 2 : Introduction of an amino group via reductive amination or other suitable methods.
- Step 3 : Conversion of the amino group into a sulfonamide by reaction with a sulfonyl chloride in the presence of a base.
Alternative Approaches
- Use of Cyclopropanone Surrogates : Recent studies have shown that cyclopropanone surrogates can be used to synthesize cyclopropane derivatives efficiently. This method involves olefination reactions followed by aza-Michael additions to introduce the amino functionality.
Detailed Synthesis Protocol
Here is a more detailed protocol for synthesizing this compound:
Materials Needed
- Cyclopropane Precursor : A suitable cyclopropane derivative (e.g., cyclopropanecarboxaldehyde).
- Sulfonyl Chloride : Propane-2-sulfonyl chloride.
- Base : Triethylamine (TEA) or diisopropylethylamine (DIEA).
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
Synthesis Steps
Cyclopropanation and Amination :
- React the cyclopropane precursor with an appropriate amine under reductive amination conditions to form the aminocyclopropane derivative.
-
- React the aminocyclopropane derivative with propane-2-sulfonyl chloride in the presence of a base (e.g., TEA) in a suitable solvent (e.g., DCM).
-
- Purify the resulting sulfonamide using standard techniques such as chromatography.
Data and Research Discoveries
Chemical Properties
| Property | Description |
|---|---|
| Molecular Formula | C$$7$$H$${14}$$N$$2$$O$$2$$S |
| Molecular Weight | 186.26 g/mol |
| Boiling Point | Not reported |
| Solubility | Soluble in organic solvents like DCM and THF |
Recent Research
Recent studies have focused on improving the efficiency and selectivity of cyclopropanation reactions. For instance, the use of cyclopropanone surrogates has been explored for the synthesis of optically active cyclopropane derivatives. These advancements could potentially be applied to the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminocyclopropyl)propane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of thiol derivatives to sulfonyl chlorides using oxidizing agents like H2O2 and SOCl2.
Substitution: Reaction of sulfonyl chlorides with amines to form sulfonamides.
Common Reagents and Conditions
Oxidizing Agents: H2O2, SOCl2, N-chlorosuccinimide (NCS).
Solvents: Anhydrous acetonitrile, methanol.
Catalysts: Calcium triflimide, DABCO.
Major Products
The major products formed from these reactions are sulfonamides, which are valuable intermediates in pharmaceutical and agrochemical industries .
Scientific Research Applications
N-(2-aminocyclopropyl)propane-2-sulfonamide is a sulfonamide compound with the molecular formula and a molecular weight of 178.25 g/mol. It features a cyclopropyl amine structure and a sulfonamide functional group, making it useful in synthetic chemistry and giving it the potential for biological activity.
Applications
This compound has applications in medicinal chemistry and biochemical research. The sulfonamide group can mimic natural substrates, allowing it to interact with specific enzymes or receptors and potentially inhibit their activity, which may disrupt metabolic pathways.
Medicinal Chemistry
- Building Block: this compound serves as a building block for synthesizing complex pharmaceutical compounds.
- Therapeutic Applications: Studies suggest that compounds of this class may have implications in the treatment of various diseases, including bacterial infections and cancer.
- GCN2 Inhibition: (aza)indazolyl-aryl sulfonamide and related compounds are used in the treatment of medical conditions, such as cancer, and in inhibiting GCN2 activity . Inhibition of GCN2 has been reported as a therapeutic approach for cancer therapy .
Biochemical Research
- Enzyme Interactions: Research on this compound has focused on its interactions with various biological targets. The sulfonamide group allows for competitive inhibition of enzymes involved in metabolic pathways.
- Glutamate Receptors: Studies have indicated potential interactions with glutamate receptors, which are crucial for neurotransmission and have implications in neurological disorders.
- LSD1 Enzyme Activity: PET probes based on 4-(2-aminocyclopropyl)benzamide derivatives that bind irreversibly to FAD found in LSD1 were examined .
Structural Analogs
Several compounds share structural similarities with this compound:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-(2-aminoethyl)propane-1-sulfonamide | Ethylene derivative | Enhanced solubility compared to cyclopropyl variant |
| N-(cyclohexyl)propane-1-sulfonamide | Cycloalkane derivative | Potentially different pharmacokinetics |
| N-(3-aminoisobutyl)propane-1-sulfonamide | Branched aliphatic derivative | Unique steric effects influencing binding |
Mechanism of Action
The mechanism of action of N-(2-aminocyclopropyl)propane-2-sulfonamide involves its interaction with specific molecular targets and pathways. This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death .
Comparison with Similar Compounds
Structural Analogs and Pharmacological Profiles
The table below compares N-(2-aminocyclopropyl)propane-2-sulfonamide with key analogs:
Key Structural and Functional Differences
Cyclopropyl vs. Biphenyl-containing analogs (e.g., LY451646) exhibit stronger AMPA-R potentiation but higher seizure risks due to excessive receptor activation .
Stereochemistry :
- The S-enantiomer (LY7) shows improved safety over the R-enantiomer (LY451646), suggesting enantiopure synthesis of the target compound could optimize efficacy .
Sulfonamide Positioning :
- Propane-1-sulfonamide derivatives (e.g., ) demonstrate reduced central nervous system (CNS) activity, whereas propane-2-sulfonamide analogs like the target compound may enhance brain bioavailability .
Auxiliary Substituents :
- Compounds with additional sulfonamide or cyanide groups (e.g., LY451395, ) face metabolic challenges, whereas the target compound’s simpler structure may improve pharmacokinetics .
Research Findings and Clinical Implications
- AMPA-R Modulation : Biphenyl-based sulfonamides (LY451646, LY451395) show potent AMPA-R enhancement but suffer from bell-shaped dose-response curves and narrow therapeutic windows . The cyclopropylamine group in the target compound may mitigate these issues by stabilizing receptor interactions without over-activation.
- Seizure Risk: Structural rigidity and the absence of aromatic substituents (e.g., cyanobiphenyl) could reduce seizure liability, a critical advantage over LY451646 .
- Synthetic Feasibility : High enantiomeric purity (>99%) in analogs like BIIB104 and LY451395 highlights the importance of precise synthesis for the target compound .
Biological Activity
N-(2-aminocyclopropyl)propane-2-sulfonamide is a sulfonamide compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into its biological activity, therapeutic potential, and related research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 178.25 g/mol. The compound features a cyclopropyl amine structure, which is significant for its biological interactions. The sulfonamide functional group allows it to mimic natural substrates, facilitating interactions with various biological targets.
The primary mechanism of action for this compound involves competitive inhibition of enzymes and receptors. The sulfonamide group can interfere with metabolic pathways by inhibiting enzymes that are crucial for various physiological processes. Notably, this compound has shown potential in modulating chemokine receptor activity, particularly targeting CXCR3, which is involved in inflammatory and autoimmune responses.
Biological Activities
-
Immunomodulatory Effects :
- This compound has been identified as a potential immunomodulator, with implications for treating conditions like asthma and multiple sclerosis. Its ability to selectively interact with immune receptors may enhance therapeutic efficacy compared to traditional sulfonamides.
-
Antimicrobial Properties :
- While traditional sulfonamides primarily target bacterial infections, this compound's unique structure may allow it to engage with different biological targets, potentially including certain pathogens or cancer cells.
-
Neurotransmission :
- Research indicates that this compound may interact with glutamate receptors, which are vital for neurotransmission. Such interactions could have implications in developing treatments for neurological disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Comparative Analysis
To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-(3-amino-2-methylpropyl)propane-1-sulfonamide | Similar sulfonamide structure | Enhanced lipophilicity due to methyl substitution |
| N-cyclopropylmethanesulfonamide | Contains a cyclopropyl group | Different functional groups affecting solubility |
| Sulfanilamide | Classic sulfonamide structure | Broad-spectrum antibacterial activity |
The uniqueness of this compound lies in its cyclopropyl configuration combined with the sulfonamide functionality, which influences its reactivity and biological interactions distinctly from other sulfonamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
